1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid
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Overview
Description
1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[3,4-e][1,4]thiazepines, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-e][1,4]thiazepine structure, followed by the introduction of various substituents. Common reagents used in these reactions include hydrazine, thioamides, and various aryl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methylphenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antitumor, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-phenyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid: Lacks the methyl group on the phenyl ring.
1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-carboxylic Acid: Contains a carboxylic acid group instead of an acetic acid group.
Uniqueness
1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22ClN3O3S |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
2-[1-(2-chlorophenyl)-4-(3-methylphenyl)-7-oxo-3-phenyl-4H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]acetic acid |
InChI |
InChI=1S/C27H22ClN3O3S/c1-17-8-7-11-19(14-17)26-24-25(18-9-3-2-4-10-18)29-31(21-13-6-5-12-20(21)28)27(24)30(15-23(33)34)22(32)16-35-26/h2-14,26H,15-16H2,1H3,(H,33,34) |
InChI Key |
ZXBCDJYYXOUEID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(N(C(=O)CS2)CC(=O)O)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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